

# The Physicochemical Properties of MOPS Sodium Salt: A Technical Guide

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This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt, a widely utilized buffering agent in biological and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its pKa at physiological temperatures, is critical for ensuring experimental reproducibility and the stability of therapeutic formulations.

# Introduction to MOPS and its Significance

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that belongs to the group of "Good's buffers," developed to provide stable pH environments for a variety of biochemical and biological applications. Its sodium salt is frequently used due to its high solubility and stability in aqueous solutions. MOPS is particularly valued for its effective buffering capacity near neutral pH, making it suitable for cell culture media, protein purification, and electrophoretic systems.

# The pKa of MOPS Sodium Salt at 25°C

The pKa is a fundamental parameter for any buffer, as it indicates the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. For MOPS, the equilibrium is between the protonated morpholino ring (acidic form) and the deprotonated form.



The pKa of **MOPS sodium salt** at 25°C is consistently reported to be approximately 7.2.[1][2] [3][4] The formation of the sodium salt does not alter the intrinsic pKa of the MOPS buffer system. The sodium ion is a spectator ion and does not participate in the acid-base equilibrium of the MOPS molecule.[5] Therefore, the pKa of MOPS free acid and its sodium salt are identical under the same conditions.

### **Factors Influencing the pKa of MOPS**

While the intrinsic pKa of MOPS is a constant, the effective pKa in a solution can be influenced by several factors:

- Temperature: The pKa of MOPS is temperature-dependent. The change in pKa with temperature, denoted as d(pKa)/dT, is approximately -0.011 to -0.015 units per degree Celsius.[1][2][6] This means that as the temperature increases, the pKa of MOPS decreases.
- Ionic Strength: The concentration of ions in the solution can affect the activity of the buffer components, leading to slight shifts in the effective pKa.
- Buffer Concentration: At very high concentrations, intermolecular interactions can also influence the pKa.

### **Quantitative Data Summary**

The following table summarizes the key quantitative data for MOPS sodium salt.



Parameter	Value	Temperature (°C)	Ionic Strength (M)	Reference(s)
рКа	7.2	25	Not specified	[1][3][4]
рКа	7.14	25	0.1	[6]
рКа	7.20	25	Not specified	
Effective pH Range	6.5 - 7.9	25	Not specified	[1][2][6]
d(pKa)/dT (°C <sup>-1</sup> )	-0.015	Not specified	Not specified	[1]
d(pKa)/dT (°C <sup>-1</sup> )	-0.011	Not specified	Not specified	[6]
d(pKa)/dT (°C <sup>-1</sup> )	-0.013	Not specified	Not specified	[2]

# **Experimental Protocol for pKa Determination**

The pKa of a buffer is typically determined experimentally using potentiometric titration. This section outlines a general methodology.

Objective: To determine the pKa of MOPS sodium salt at 25°C.

Materials:

#### MOPS sodium salt

- Deionized water (high purity)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Temperature-controlled water bath or jacketed beaker
- Burette



#### Procedure:

- Solution Preparation: Prepare a solution of MOPS sodium salt of a known concentration (e.g., 0.1 M) in deionized water.
- Temperature Control: Place the MOPS solution in the temperature-controlled vessel and allow it to equilibrate to 25°C.
- pH Meter Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at 25°C.

#### Titration:

- Immerse the calibrated pH electrode and a temperature probe into the MOPS solution.
- Begin stirring the solution gently.
- Record the initial pH of the solution.
- Add small, precise increments of the standardized HCl solution from the burette.
- After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.
- Continue the titration until the pH has dropped significantly (e.g., to pH 3.0).

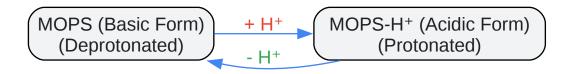
#### Data Analysis:

- Plot the recorded pH values against the volume of HCl added to generate a titration curve.
- Determine the equivalence point, which is the point of steepest inflection on the curve.
  This corresponds to the complete protonation of the MOPS molecules.
- The pKa is the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).
- Alternatively, the pKa can be determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.



### Visualizing the MOPS Equilibrium

The following diagram illustrates the acid-base equilibrium of MOPS in solution.



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Caption: Acid-base equilibrium of the MOPS buffer.

This guide provides a comprehensive overview of the pKa of **MOPS sodium salt** at 25°C, offering valuable information for researchers and professionals in the life sciences and pharmaceutical development. Accurate application of this knowledge is fundamental to achieving reliable and reproducible experimental outcomes.

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